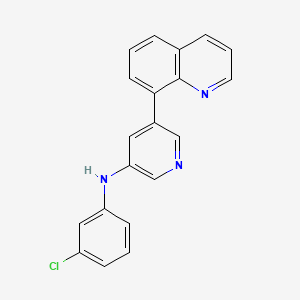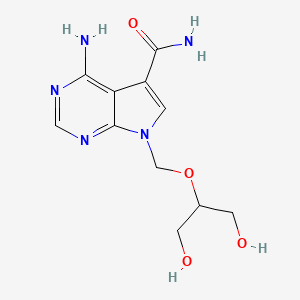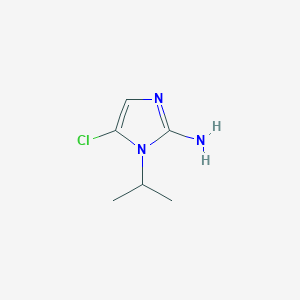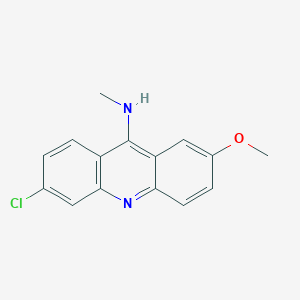
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with a phenoxy group and a carboxamide group. The presence of the dimethylaminoethyl side chain further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-phenoxyacridine with 2-(dimethylamino)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and ensure consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced analogs with altered electronic properties.
Substitution: Substituted products with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
9-Phenoxyacridine: Lacks the dimethylaminoethyl side chain, affecting its solubility and reactivity.
Acridine Orange: A well-known fluorescent dye with a similar acridine core but different substituents.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy group and the dimethylaminoethyl side chain enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Propriétés
| 89459-24-5 | |
Formule moléculaire |
C24H23N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-phenoxyacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O2/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(20)26-21-14-7-6-11-18(21)23(19)29-17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Clé InChI |
UWLHMKUOBHGZQD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)


![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)







